KU-55933 is a selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, which plays a crucial role in the cellular response to DNA double-strand breaks. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate DNA repair mechanisms and influence cell cycle dynamics. The compound is characterized by its potent inhibition of ATM-mediated phosphorylation events, which are essential for the repair of DNA damage and the maintenance of genomic stability.
KU-55933 acts primarily as an ATP-competitive inhibitor, binding to the ATP-binding site of the ATM kinase. The inhibition of ATM leads to reduced phosphorylation of downstream targets involved in DNA damage response pathways. Specifically, KU-55933 has been shown to inhibit the phosphorylation of histone H2A.X, a marker of DNA double-strand breaks, thereby impairing the DNA repair process that ATM normally facilitates . The compound's selectivity for ATM over other phosphatidylinositol 3-kinase-related kinases (PIKKs) is significant, with an IC50 value of approximately 12.9 nM, indicating strong potency against this specific target .
KU-55933 exhibits a range of biological activities primarily through its inhibition of ATM kinase. It induces cell cycle arrest at the G1 phase by downregulating cyclin D1 synthesis, which is pivotal in various tumor types . Furthermore, it has been demonstrated to trigger apoptosis in cancer cells under serum starvation conditions and enhance sensitivity to chemotherapeutic agents like temozolomide by disrupting DNA repair mechanisms . The compound also shows potential neuroprotective effects by mitigating oxidative stress-induced cellular damage .
For detailed synthetic protocols, proprietary methods from manufacturers or academic publications may provide insights into specific reagents and conditions used.
KU-55933 has significant applications in cancer therapy due to its ability to sensitize tumors to DNA-damaging agents. Its role as an ATM inhibitor makes it a candidate for combination therapies, particularly with agents like temozolomide and radiation therapy, where it enhances cytotoxicity against cancer cells . Additionally, its neuroprotective properties suggest potential applications in neurodegenerative diseases where oxidative stress plays a critical role .
Studies have shown that KU-55933 interacts synergistically with other chemotherapeutic agents. For instance, when combined with temozolomide, it enhances cell death in glioblastoma cells by preventing effective DNA repair mechanisms . Furthermore, it has been observed to abrogate feedback activation pathways involving Akt when used alongside rapamycin, indicating its potential for overcoming resistance mechanisms in cancer therapy . Interaction studies also highlight its specificity for ATM over other kinases, which is crucial for minimizing off-target effects during treatment.
Several compounds exhibit similar mechanisms of action or target ATM-related pathways. Here are some notable examples:
Compound Name | Mechanism of Action | Selectivity for ATM | Unique Features |
---|---|---|---|
KU-60019 | ATM inhibitor | High | Improved potency and selectivity compared to KU-55933 |
CP-466722 | ATM inhibitor | Moderate | Used in combination with other therapies |
Caffeine | Non-specific PI3K inhibitor | Low | Broad spectrum activity affecting multiple kinases |
AZD0156 | Selective ATM inhibitor | High | Designed for clinical use in cancer therapy |
KU-55933 stands out due to its high selectivity for ATM kinase and its potent inhibitory effects at low concentrations compared to other inhibitors like caffeine, which lacks specificity and can affect multiple pathways leading to broader side effects.